molecular formula C9H11NO2 B14210017 Ethyl 2-cyanohexa-4,5-dienoate CAS No. 654640-08-1

Ethyl 2-cyanohexa-4,5-dienoate

Cat. No.: B14210017
CAS No.: 654640-08-1
M. Wt: 165.19 g/mol
InChI Key: VIMLOCROKOZWHE-UHFFFAOYSA-N
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Description

Allenoates are versatile building blocks in organic synthesis, known for their unique reactivity which allows for the construction of complex molecular architectures. chemrxiv.orgresearchgate.net The chemistry of allenoates often involves cycloaddition reactions, nucleophilic additions, and rearrangements. chemrxiv.org

Ethyl 2-cyanohexa-4,5-dienoate is structurally classified as a cyano-substituted allenic ester. The key features of this molecule are:

Allene (B1206475) Group: The C4=C5=C6 arrangement of double bonds is the allene functional group. This group is not planar and possesses axial chirality.

Ester Group: The ethyl ester group (-COOEt) at the C2 position is an electron-withdrawing group, which influences the reactivity of the molecule.

Cyano Group: The cyano group (-CN) at the C2 position is also a strong electron-withdrawing group.

The presence of both the ester and cyano groups on the same carbon atom (C2) significantly impacts the electronic properties of the molecule, making the α-carbon acidic and the β- and δ-carbons electrophilic.

Table 1: Structural and Chemical Properties of this compound

PropertyValue
Chemical Formula C9H11NO2
IUPAC Name This compound
Molecular Weight 165.19 g/mol
CAS Number 654640-08-1

This data is compiled from general chemical knowledge and publicly available databases.

Allenic esters are highly valuable synthons, or synthetic building blocks, in organic chemistry. chemrxiv.orgniscpr.res.in Their utility stems from their diverse reactivity, which allows for the synthesis of a wide variety of carbocyclic and heterocyclic compounds. researchgate.netjst.go.jp

Key reactions involving allenic esters include:

Cycloaddition Reactions: Allenic esters can participate in [3+2], [4+2], and other cycloaddition reactions to form five- and six-membered rings. niscpr.res.inresearchgate.netbuchler-gmbh.com For instance, they react with 1,3-dipoles like nitrones and nitrile oxides. researchgate.net

Annulation Reactions: Phosphine-catalyzed annulation reactions of allenoates are a powerful tool for constructing cyclic systems. researchgate.net

Nucleophilic Addition: The electrophilic carbons of the allene can be attacked by nucleophiles, leading to a variety of functionalized products.

Rearrangements: Allenic esters can undergo various rearrangement reactions, often catalyzed by metals or acids. thieme-connect.com

The presence of the cyano group in this compound is expected to enhance its reactivity in these transformations, making it a potentially more versatile synthon.

While the chemistry of allenoates, in general, is well-explored, the specific research on this compound is limited. Much of the existing literature focuses on simpler allenoates or those with different substitution patterns.

Table 2: Comparison of Reactivity of General Allenic Esters vs. Expected Reactivity of this compound

Reaction TypeGeneral Allenic EstersExpected for this compound
[3+2] Cycloaddition Readily undergo with various 1,3-dipoles. researchgate.netEnhanced reactivity due to electron-withdrawing cyano group.
[4+2] Cycloaddition Act as dienophiles in Diels-Alder reactions. niscpr.res.inbuchler-gmbh.comIncreased dienophilic character.
Nucleophilic Addition Subject to nucleophilic attack at the β- and δ-positions.Increased electrophilicity of the allene system.
Rearrangements Undergo various catalyzed rearrangements. thieme-connect.comPotential for unique rearrangement pathways influenced by the cyano group.

The primary research gap is the lack of specific studies on the synthesis and reactivity of this compound. Future research could focus on:

Developing efficient and stereoselective syntheses of this compound.

Exploring its reactivity in various cycloaddition and annulation reactions.

Investigating its potential as a precursor for the synthesis of novel heterocyclic compounds with potential biological activity.

Computational studies to understand the influence of the cyano group on the molecule's frontier molecular orbitals and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654640-08-1

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h5,8H,1,4,6H2,2H3

InChI Key

VIMLOCROKOZWHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C=C)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Cyanohexa 4,5 Dienoate and Analogous Structures

Ylide-Mediated Approaches to Allene (B1206475) Construction

Ylide chemistry, particularly involving phosphorus and sulfur ylides, provides powerful tools for the formation of carbon-carbon double bonds, including the unique cumulative double bonds of allenes.

Phosphine (B1218219) Ylide Reactions for 2,3-Allenoate Synthesis

The Wittig reaction and its variants, which utilize phosphonium (B103445) ylides, are fundamental in olefination chemistry. organic-chemistry.org The reaction of an aldehyde or ketone with a phosphorus ylide leads to the formation of an alkene. masterorganicchemistry.com For the synthesis of 2,3-allenoates, a key intermediate is an allylic phosphorus ylide, which can be generated in situ. These ylides can then react with aldehydes in what is known as a vinylogous Wittig reaction to produce 1,3-dienes. sioc-journal.cn

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain electron-withdrawing groups, typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine oxide. organic-chemistry.org

Phosphine-catalyzed reactions of allenoates have also been developed for the synthesis of various cyclic structures. For instance, phosphine-catalyzed [3+2] and [4+3] annulation reactions of allenoates with C,N-cyclic azomethine imines can produce tetrahydroisoquinoline derivatives. nih.gov The specific reaction pathway is dependent on the phosphine catalyst and the allenoate structure. nih.gov Similarly, phosphine-catalyzed [3+2] cycloadditions between aza-aurones and allenoates can yield 2-spirocyclopentyl indolin-3-one derivatives. unimi.it

A plausible mechanism for these phosphine-catalyzed reactions involves the initial addition of the phosphine to the β-carbon of the allenoate, forming a zwitterionic intermediate. nih.gov This intermediate can then react with an electrophile, leading to cyclization and regeneration of the phosphine catalyst. nih.gov

Variations Employing Stabilized Ylides for Terminal Allene Formation

Stabilized ylides, due to their reduced reactivity, play a significant role in controlling the stereoselectivity of olefination reactions. organic-chemistry.orgmasterorganicchemistry.com While the classic Wittig reaction is a primary method, other ylide-based approaches are also utilized for allene synthesis. For example, sulfoxonium ylides have been employed in the synthesis of cyclopropanes through reactions with allene-type tosylamides, catalyzed by gold complexes. mdpi.com

The synthesis of terminal allenes can be achieved through various methods, including the Crabbé homologation of terminal alkynes and 1,2-elimination reactions. rsc.org Copper-catalyzed cross-coupling of terminal alkynes with bis(trimethylsilyl)diazomethane is another efficient route to 1,1-disilyl allenes. organic-chemistry.org

Knoevenagel Condensation Strategies for Cyano-Ester Introduction

The Knoevenagel condensation is a versatile and widely used method for carbon-carbon bond formation, particularly for the synthesis of α,β-unsaturated esters and nitriles. pharmdguru.comnumberanalytics.com

Derivatization of Cyanoacetates to Form Unsaturated Esters

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with an aldehyde or ketone, typically in the presence of a base catalyst. numberanalytics.com This reaction leads to the formation of α,β-unsaturated compounds. pharmdguru.com A variety of catalysts can be employed, including amines, ammonium (B1175870) salts, and Lewis acids in combination with amines. nih.gov Environmentally friendly approaches have been developed, such as using a recyclable silica-supported L-proline catalyst under microwave irradiation or an aminopropylated silica (B1680970) gel catalyst in water at ambient temperature. researchgate.netnih.gov

The reaction is broadly applicable to both aromatic and aliphatic aldehydes. numberanalytics.comnih.gov Even aldehydes with acid- or base-sensitive groups can be used under mild conditions to produce α-cyano-α,β-unsaturated esters. nih.gov The products of Knoevenagel condensation, such as cinnamic acid derivatives and coumarins, are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and dyes. numberanalytics.com

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
Aldehyde/KetoneActive Methylene Compound (e.g., Ethyl Cyanoacetate)Base or Acid Catalystα,β-Unsaturated Ester/Nitrile
Aromatic/Aliphatic AldehydeEthyl CyanoacetateAminopropylated Silica Gel / WaterSubstituted α-cyano-α,β-unsaturated ester
Aromatic AldehydeEthyl CyanoacetateSilica Gel Supported L-proline / Microwaveα,β-Unsaturated Cyanoester

Tandem Reactions for Allenic Moiety Elaboration

Tandem reactions that incorporate a Knoevenagel condensation are efficient strategies for the synthesis of more complex molecules. These one-pot procedures can involve a sequence of reactions, such as a Knoevenagel condensation followed by a Michael addition or a Diels-Alder cycloaddition. mdpi.comresearchgate.net For instance, a tandem Knoevenagel condensation/oxa-Michael addition protocol has been used to synthesize 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.com

Another example involves a three-component, one-pot reaction of 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and piperidine, which proceeds through a tandem Knoevenagel condensation, ring-opening of the cyclopropane, and intramolecular cyclization to yield fully substituted pyridin-2(1H)-ones. lnu.edu.cn Similarly, a tandem Knoevenagel condensation followed by an azide-alkyne 1,3-dipolar cycloaddition has been developed for the synthesis of 1,2,3-triazolo-heterocyclic scaffolds. researchgate.net

In the context of allene synthesis, a Knoevenagel condensation can be theoretically used to couple ethyl cyanoacetate with α,β-unsaturated aldehydes. smolecule.com However, challenges such as the instability of certain intermediates under traditional reaction conditions may arise. smolecule.com Milder catalysts, like ytterbium triflate, have been explored to overcome these limitations. smolecule.com

Transition Metal-Catalyzed Routes to Dienoates and Allenoates

Transition metal catalysis offers a powerful and versatile platform for the synthesis of dienoates and allenoates, enabling reactions with high efficiency, selectivity, and functional group tolerance. pitt.edu

Palladium-based catalysts are widely used in the synthesis of allenoates. For example, a palladium-catalyzed β-hydride elimination of (E)-enol triflates provides a robust method for synthesizing all four substitution patterns of allenoates under mild conditions. organic-chemistry.org Palladium catalysis has also been employed in the desulfurative [4+1] annulation of α-oxo ketene (B1206846) dithioacetals with allenoates to produce tetrasubstituted 2-alkenylfurans. dicp.ac.cn Furthermore, palladium-catalyzed oxidative coupling of enallenes can yield conjugated dienoates with high stereoselectivity. smolecule.com

Rhodium catalysts have also proven effective. For instance, Cp*Rh(III) catalysis can be used for the intramolecular C-H activation and macrocyclization of alkenes to synthesize macrocycles containing a dienoate moiety. mdpi.com Transition metal-catalyzed cyclization reactions of allenes are valuable for constructing novel heterocyclic compounds. pitt.edu

Cobalt-catalyzed reactions have also emerged as a useful tool. Cobalt can catalyze the synthesis of conjugated dienoates and can be used in C-H activation and [3+2] annulation reactions with allenes to form indane derivatives. bohrium.comresearchgate.net

The synthesis of 1,3-conjugated dienyl boron compounds, which are important building blocks in organic synthesis, is often achieved through transition metal-catalyzed cross-coupling reactions, Heck reactions, and hydroboration or carboboration of alkynes. sioc-journal.cn

Metal CatalystReaction TypeSubstratesProduct
Palladiumβ-Hydride Elimination(E)-Enol TriflatesSubstituted Allenoates
PalladiumDesulfurative [4+1] Annulationα-Oxo Ketene Dithioacetals, AllenoatesTetrasubstituted 2-Alkenylfurans
RhodiumIntramolecular C-H Activation/MacrocyclizationAlkenesMacrocyclic Dienoates
CobaltC-H Activation/[3+2] AnnulationAryl Hydrazones, AllenesIndane Derivatives

Ruthenium-Catalyzed Functionalizations of Unsaturated Esters

Ruthenium catalysts have proven to be versatile tools for the functionalization of unsaturated systems, including dienoates and allenes, offering pathways to complex molecular architectures. marquette.edudicp.ac.cn While a direct synthesis of ethyl 2-cyanohexa-4,5-dienoate using a ruthenium catalyst is not extensively documented, the functionalization of analogous dienoates and the manipulation of allenes using ruthenium catalysis provide a strong foundation for developing such a synthesis.

A key reaction is the ruthenium-catalyzed hydrovinylation of 2,4-dienoates, which proceeds in a regioselective manner to yield 4-alkyl-2,5-dienoates. marquette.edu This transformation demonstrates the catalyst's ability to selectively form new C-C bonds at specific positions within a conjugated system, a principle that could be adapted for the synthesis of the target allene. Furthermore, ruthenium complexes are known to catalyze the two-component addition of an allene and an activated olefin to form 1,3-dienes, a highly atom-economical process. acs.org The mechanism often involves the formation of a ruthenacycle intermediate, which governs the selectivity of the product formation. acs.org

Ruthenium-catalyzed enantioselective additions of carboxylic acids to allenes have also been developed, yielding branched allylic esters with high enantiomeric excess. dicp.ac.cn This type of reaction showcases the potential for creating chiral centers in allene-containing molecules. The proposed mechanism involves the oxidative addition of the carboxylic acid to a Ru(II) complex, followed by hydrometalation of the allene and subsequent reductive elimination. dicp.ac.cn

Below is a table summarizing relevant ruthenium-catalyzed reactions for the functionalization of dienoates and allenes, which could be foundational for the synthesis of this compound analogs.

Table 1: Ruthenium-Catalyzed Functionalizations of Unsaturated Esters and Allenes

Catalyst System Substrate Reagent Product Type Key Findings Reference(s)
Cationic Ru complex 2,4-Dienoates Ethylene 4-Alkyl-2,5-dienoates Regioselective hydrovinylation. marquette.edu
[Cp*Ru(diene)]+ X- Dienic compounds H₂ cis-Hex-3-enoic compounds High selectivity and activity in hydrogenation. researchgate.net
RuH₂(CO)(PPh₃)₃ / JOSIPHOS Skipped Dienes Alcohols Homoallylic Alcohols Dual catalytic process involving isomerization and C-C coupling. nih.gov
Ru(II)-JOSIPHOS Primary Alcohols Gaseous Allene Enantioenriched Homoallylic Alcohols Redox-neutral C-C coupling with complete atom-efficiency. nih.gov
[RuCp(CH₃CN)₃]⁺ Allenes Activated Olefins 1,3-Dienes Atom-economical synthesis of 1,3-dienes via a ruthenacycle. acs.org

Iron-Complex Mediated Transformations of Dienoates

Iron catalysis has emerged as a cost-effective and environmentally benign alternative for various organic transformations. nih.govdiva-portal.org In the context of allene synthesis, iron-catalyzed cross-coupling reactions are particularly relevant. A common route involves the SN2' reaction between Grignard reagents and propargylic substrates, which can be catalyzed by iron complexes. nih.govdiva-portal.org This method allows for the synthesis of a wide range of functionalized allenes, including those with ester groups, in good to excellent yields. diva-portal.org The reaction is proposed to proceed via the formation of an organoiron "ate" complex, which then undergoes a stereospecific syn-SN2' attack on the propargylic substrate. nih.gov

Iron complexes are also utilized in the C-H functionalization of monosubstituted allenes. nih.govacs.orgnih.gov For instance, an electron-rich and sterically hindered cationic cyclopentadienyliron dicarbonyl complex has been used to catalyze the conversion of monoalkyl allenes to their 1,1-disubstituted derivatives. nih.govacs.org This approach allows for the functionalization of the allene at the internal, sterically less-accessible C(sp²)-H bond, a previously challenging transformation. nih.govacs.org

Furthermore, acyclic (diene)iron complexes serve as stable scaffolds for performing selective transformations on the diene ligand. marquette.eduresearchgate.net The tricarbonyliron group can protect the diene from various reaction conditions and direct the approach of reagents. researchgate.net This strategy could be employed to first construct a dienoate-iron complex and then perform subsequent modifications to introduce the cyano group and form the allene.

The following table outlines key iron-catalyzed transformations applicable to the synthesis of allene structures analogous to this compound.

Table 2: Iron-Complex Mediated Transformations for Allene Synthesis

Catalyst / Mediator Substrate Type Reagent(s) Product Type Key Findings Reference(s)
Fe(acac)₃ Propargyl ethers Grignard reagents Functionalized allenes Stereospecific syn-SN2' displacement; scalable to gram-scale. nih.govdiva-portal.org
Cationic CpFe(CO)₂ complex Monosubstituted allenes N-sulfonyl hemiaminal ethers 1,1-Disubstituted allenes Functionalization of the internal C(sp²)-H bond. nih.govacs.org
Fe₂(CO)₉ Tetramethylallene Heat 2,4-Dimethyl-1,3-pentadiene Stoichiometric rearrangement of allene to a conjugated diene. mdpi.com
Iron Catalyst 2,3-Allenoates Grignard reagents, Electrophiles β,γ-Unsaturated (E)- or (Z)-alkenoates Controllable, highly stereoselective reaction. rsc.org
Iron Catalyst N-vinyl amides, Fluoroalkyl halides Aryl Grignard reagents Dicarbofunctionalized alkenes Three-component reaction, though incompatible with heteroaryl Grignards. rsc.org

Gold-Catalyzed Approaches in Allene Chemistry

Gold catalysts, particularly gold(I) and gold(III) complexes, are exceptionally effective in activating allenes towards nucleophilic attack due to their π-acidic and carbophilic nature. nih.govacs.orgescholarship.org This has led to the development of numerous methods for the synthesis of functionalized allenes and heterocycles. acs.orgsioc-journal.cn

A prominent application of gold catalysis in this area is the hydrofunctionalization of allenes with heteroatom nucleophiles, such as carboxylic acids, alcohols, and sulfonamides. acs.orgmdpi.combeilstein-journals.org For example, the intermolecular hydroamination of allenes with sulfonamides, catalyzed by a (PPh₃)AuCl/AgOTf system, proceeds under mild conditions to afford N-allylic sulfonamides with high regio- and stereoselectivity. beilstein-journals.org The proposed mechanism involves the coordination of the gold cation to the allene, forming a cationic Au(I)-allene complex, which is then attacked by the nucleophile. beilstein-journals.org

Gold-catalyzed cycloisomerization reactions of functionalized allenes are also a powerful tool for constructing carbo- and heterocyclic systems. acs.orgnih.gov For instance, α-hydroxyallenes can undergo a gold-catalyzed 5-endo-cyclization to form dihydrofurans. acs.org Similarly, α-aminoallenes can be cyclized to yield dihydropyrroles. nih.gov These reactions typically proceed with excellent chirality transfer when enantiomerically enriched allenes are used. researchgate.net

The table below summarizes representative gold-catalyzed reactions that are pertinent to the synthesis and functionalization of allenes.

Table 3: Gold-Catalyzed Reactions in Allene Chemistry

Catalyst System Substrate Type Nucleophile / Reagent Product Type Key Findings Reference(s)
(PPh₃)AuCl / AgOTf Allenes Sulfonamides N-Allylic sulfonamides High regioselectivity and E-selectivity under mild conditions. beilstein-journals.org
AuCl₃ 3-Alkynyl-indole-2-carboxylic acids - Pyrano[3,4-b]indol-1(9H)-ones 6-endo-dig cyclization in high yields. mdpi.com
[Au(PPh₃)]⁺ Alkynes Carboxylic Acids Enol esters Efficient and general protocol for hydrofunctionalization. mdpi.com
AuCl₃ α-Hydroxyallene - 2,5-Dihydrofuran 5-endo cyclization; temperature control is crucial. nih.gov
AuCl / Imidazole α-Aminoallene - Dihydropyrrole Cycloisomerization to form nitrogen-containing heterocycles. nih.gov
Ph₃PAuCl / NaBArF Allenamide / Allenoate 1,3,5-Triazines Functionalized N-heterocycles Stepwise [2+2+2] cycloaddition in high yields. mdpi.com

Optimization and Scalability Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, more practical production requires careful optimization of reaction conditions and consideration of scalability factors. For the synthesis of a specialized compound like this compound, several parameters would need to be fine-tuned to ensure efficiency, safety, and cost-effectiveness.

Key factors for optimization include the choice of catalyst, solvent, temperature, and the stoichiometry of reagents. nih.govdiva-portal.orgresearchgate.net For instance, in the iron-catalyzed synthesis of allenes, the addition of additives like TMEDA has been shown to influence the reaction outcome. diva-portal.org Similarly, the choice of the amine in copper-catalyzed allene synthesis from terminal alkynes significantly impacts the yield, with diisopropylamine (B44863) and dicyclohexylamine (B1670486) showing superior performance in specific protocols. researchgate.netorganic-chemistry.org

Scalability is a critical consideration, and several methodologies for allene synthesis have been successfully demonstrated on a gram scale. diva-portal.orgresearchgate.netchemistryviews.org For example, an iron-catalyzed cross-coupling of a propargyl ether was performed on a gram scale, affording the desired allene in an excellent 88% yield. diva-portal.org A facile and efficient protocol for the gram-scale synthesis of functionalized terminal allenes using a catalytic amount of CuI has also been developed, highlighting the potential for practical application. researchgate.net This method is noted for the ready availability of all reagents and simple operation. chemistryviews.org

The table below highlights crucial parameters that would need to be considered for the optimization and scaling up of a synthetic route to this compound, based on analogous allene syntheses.

Table 4: Parameters for Optimization and Scalability of Allene Synthesis

Parameter Considerations Potential Impact Reference(s)
Catalyst Loading Reducing catalyst concentration (e.g., from 5 mol% to catalytic amounts) while maintaining high yield. Cost-effectiveness, ease of purification. diva-portal.orgresearchgate.net
Solvent Choice of solvent can affect solubility, reaction rate, and selectivity. Use of sustainable solvents is preferable. Yield, selectivity, environmental impact, cost. rsc.org
Temperature Optimizing reaction temperature to balance reaction rate and selectivity, minimizing side reactions. Reaction time, yield, product purity. nih.gov
Reagent Stoichiometry Using near-stoichiometric amounts of reagents to maximize atom economy and minimize waste. Cost, waste reduction, ease of purification. organic-chemistry.org
Additives/Ligands The presence of additives or specific ligands can dramatically improve yield and selectivity. Reaction efficiency, stereoselectivity. diva-portal.orgbeilstein-journals.org
Work-up and Purification Developing a simple and efficient purification method (e.g., crystallization vs. chromatography). Process time, cost, overall yield. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Cyanohexa 4,5 Dienoate

Cycloaddition Reactions Involving the Allenic System

The allenic moiety of ethyl 2-cyanohexa-4,5-dienoate, with its adjacent double bonds, is an active participant in pericyclic reactions. mdpi.com These reactions, which proceed through a cyclic transition state, are fundamental in constructing carbocyclic and heterocyclic frameworks. msu.edulibretexts.org

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for forming six-membered rings. ub.edu In the context of allenic esters like this compound, the internal, electron-deficient C2-C3 double bond typically acts as the dienophile. Research has shown that 1-aryl-4-phenyl-1-azadienes undergo regioselective [4+2] cycloaddition with the C2-C3 π-bond of allenic esters in refluxing benzene. acs.org This reaction leads to the formation of highly functionalized 1,4-dihydropyridines after a subsequent 1,3-hydrogen shift. acs.org The regioselectivity is dictated by the electronic properties of the reactants. acs.org

In another example, DABCO (1,4-diazabicyclo[2.2.2]octane) can catalyze the [4+2] cycloaddition between β,γ-unsaturated α-ketoesters and allenic esters. rsc.org These reactions produce highly functionalized dihydropyran derivatives with good yields and moderate to good regioselectivity under mild conditions. rsc.org

Table 1: Examples of [4+2] Cycloaddition Reactions with Allenic Esters
ReactantsCatalyst/ConditionsProduct TypeYieldReference
1-Aryl-4-phenyl-1-azadienes + Allenic EstersRefluxing Benzene1,4-Dihydropyridines78-97% acs.org
β,γ-Unsaturated α-ketoesters + Allenic EstersDABCODihydropyransGood to Excellent rsc.org

Pericyclic reactions are concerted processes that occur in a single step without intermediates. libretexts.org Beyond the classic [4+2] pathway, the allenic system can engage in other inter- and intramolecular cycloadditions. msu.eduyoutube.com For instance, gold(I) catalysts can enable intermolecular [4+2]-cycloadditions between allenamides or allenyl ethers and 1,3-dienes, leading to cyclohexene (B86901) derivatives. nih.gov Rhodium(I) catalysis has been employed in enantioselective intermolecular [2+2+2] cycloadditions of ene-allenes with allenoates, constructing complex carbocycles with high selectivity. acs.org

Palladium catalysis offers a switch in reactivity for allenic esters, allowing them to participate as 1,4-biselectrophiles and four-carbon synthons in cycloadditions. nih.gov Depending on the palladium catalyst and ligands used, the reaction can be directed towards either an asymmetric [4+1] cycloaddition or a [4+3] cycloaddition/cross-coupling pathway. nih.gov In a different approach, a palladium-catalyzed enantioselective [4+3] cycloaddition has been developed using prochiral allenylic di-electrophiles, providing access to seven-membered exocyclic axially chiral allenes. rsc.org

Table 2: Selected Intermolecular Pericyclic Reactions of Allenes
Reaction TypeCatalyst SystemKey FeaturesReference
[2+2+2] CycloadditionRhodium(I)Enantioselective, high regio- and diastereoselectivity acs.org
[4+1] CycloadditionPalladiumAsymmetric, ligand-controlled regioselectivity nih.gov
[4+3] CycloadditionPalladiumEnantioselective, access to seven-membered rings rsc.org
[4+2] CycloadditionGold(I)Forms functionalized cyclohexene derivatives nih.gov

Nucleophilic and Electrophilic Additions to the Unsaturated Framework

The electronic nature of this compound, characterized by the electron-withdrawing cyano and ester functions, makes its unsaturated carbon framework susceptible to both nucleophilic and electrophilic attacks. rsc.org

The presence of the cyano and ester groups at the C2 position activates the conjugated C=C bond for nucleophilic attack in what is known as a conjugate or Michael addition. masterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com For this compound, the π-system is extended, and nucleophiles can add to the terminal carbon of the allene (B1206475).

The reaction mechanism typically involves the formation of an enolate from a pronucleophile, which then attacks the electrophilic alkene. masterorganicchemistry.com The cyano and ester groups stabilize the resulting negative charge through resonance. A variety of nucleophiles, including enolates, amines, and thiols, can participate in conjugate additions. masterorganicchemistry.com For example, the reaction of hydrogenated fullerenes with cyano-substituted alkenes under basic conditions proceeds via a Michael addition mechanism. ustc.edu.cnrsc.org In phosphine (B1218219) catalysis, tributylphosphine (B147548) can add to an activated alkene to generate a phosphonium (B103445) enolate, which then facilitates the Michael addition of a pronucleophile. nih.gov Chiral squaramides have been used to catalyze the enantioselective Michael addition of masked acyl cyanides to enones, demonstrating a method for asymmetric bond formation in similar systems. acs.org

The activated double bonds in this compound are also targets for reduction reactions, most notably hydrogenation. researchgate.net The stereoselective reduction of C=C bonds is a crucial transformation in asymmetric synthesis. nih.gov Biocatalysis using ene-reductases from the Old Yellow Enzyme (OYE) family offers a green and highly selective method for this purpose. nih.govresearchgate.net These flavin-dependent enzymes catalyze the asymmetric reduction of alkenes activated by electron-withdrawing groups, such as nitriles and esters. nih.govnih.gov

Studies on the asymmetric bioreduction of β-cyanoacrylate esters have shown that both enantiomers of the product can be accessed in high conversion and enantiomeric purity by selecting the appropriate enzyme and substrate geometry ((E)- or (Z)-isomer). acs.org Research on β-cyanoacrylic acids revealed that the nitrile group often acts as the preferred activating and anchoring group within the enzyme's active site over a carboxylic acid or ester, leading to high conversions and excellent enantioselectivities. nih.govresearchgate.net This methodology has been applied to the synthesis of precursors for the drug pregabalin. nih.govacs.org

Table 3: Asymmetric Bioreduction of a Cyano-activated Diene
SubstrateEnzymeConversion (%)Enantiomeric Excess (ee %)Reference
(E)-β-cyano-2,4-dienoic acid derivativeEne-reductaseup to 94%>99% nih.gov

Transition Metal-Mediated Functionalizations and Rearrangements

Transition metals are powerful tools in organic synthesis, enabling the formation of complex molecules through various catalytic cycles. uwindsor.canih.govfrontiersin.org Allenes, including this compound, are particularly versatile substrates in transition metal catalysis. mdpi.com

Palladium catalysts are widely used for the functionalization of allenes. An environmentally friendly method for synthesizing functionalized 1,3-butadienes involves the palladium-catalyzed cross-coupling of allenic esters with a range of boron-based nucleophiles in water at room temperature. nih.gov Palladium catalysis can also achieve highly selective oxidative cross-coupling between two different allenes to produce functionalized csic.esdendralenes. acs.org Furthermore, directing-group strategies have enabled the palladium-catalyzed regio-, stereo-, and enantioselective anti-carboxylation of internal allenes, showcasing precise control over reactivity. chemrxiv.orgchemrxiv.org A chiral aldehyde/palladium combined catalytic system has been developed for the asymmetric three-component reaction of allenes, aryl iodides, and amino acid esters, producing diverse α,α-disubstituted α-amino acid esters with high selectivity. rsc.org

Other transition metals also exhibit unique reactivity. Rare-earth metal catalysts have been used for the intermolecular regio- and diastereoselective formal [2+2] cycloaddition of allenes with amino-functionalized alkenes. nih.gov This reaction proceeds through a C(sp²)-H activation mechanism, offering a route to novel cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. nih.gov

Cross-Coupling Reactions of Allenoates

Allenoates, including this compound, are valuable partners in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals such as palladium, rhodium, and copper, which can activate the allene moiety in different ways.

Palladium-catalyzed cross-coupling reactions of allenes have been extensively studied. For instance, a palladium-catalyzed oxidative cross-coupling of two different allenes has been developed to synthesize functionalized acs.orgdendralenes. nih.govacs.org This reaction proceeds through the selective allenic C-H activation of one allene partner, which then reacts with the second allene. nih.govacs.org While not specifically demonstrated with this compound, this methodology offers a potential pathway for its dimerization or coupling with other allenes. The general mechanism for such reactions often involves the formation of a vinylpalladium intermediate. nih.govacs.org

Rhodium catalysts have also been employed in the cross-coupling reactions of allenoates. A notable example is the rhodium(III)-catalyzed annulative coupling of sulfoxonium ylides with allenoates, which leads to the formation of highly functionalized cyclopropanes. dicp.ac.cn This reaction proceeds via an arene C-H activation followed by a cyclopropanation cascade, forming three new C-C bonds in a single operation with excellent diastereoselectivity. dicp.ac.cn Another rhodium-catalyzed process involves the annulation of acetophenone (B1666503) O-acetyl oximes with allenoates to produce isoquinolines, where the allenoate acts as a C2 synthon. acs.org

Copper-catalyzed cross-coupling reactions provide another avenue for the functionalization of allenoates. Copper carbene intermediates can react with terminal alkynes to generate allenoates. encyclopedia.pubresearchgate.net Furthermore, enantioselective copper-catalyzed tandem cross-coupling and alkynylogous aldol (B89426) reactions have been developed to produce tetrasubstituted allenoates with both central and axial chirality. acs.orgnih.gov These reactions highlight the potential for stereocontrolled synthesis starting from allenoate precursors.

Table 1: Examples of Cross-Coupling Reactions of Allenoates

Catalyst SystemReactant 1Reactant 2Product TypeReference(s)
Palladium(II) acetate (B1210297) / BenzoquinoneEnalleneTrisubstituted allene acs.orgDendralene nih.govacs.org
[CpRhCl2]2 / AgSbF6 / PivOHBenzoyl sulfoxonium ylideAllenoateFunctionalized cyclopropane dicp.ac.cn
[CpRhCl2]2 / AgSbF6Acetophenone O-acetyl oximeAllenoateIsoquinoline acs.org
Copper(II) trifluoroacetylacetonateDiazoacetateTerminal alkyneTetrasubstituted allenoate acs.orgnih.gov
Copper(I) iodideα-Substituted-α-diazoesterTerminal alkyne2,4-Disubstituted allenoate acs.org

Catalytic Isomerizations and Cyclizations

The allenic and diene functionalities within this compound make it an excellent substrate for catalytic isomerizations and cyclization reactions, leading to a variety of carbo- and heterocyclic structures. These transformations are often catalyzed by transition metals that can coordinate to the π-systems of the molecule and facilitate intramolecular rearrangements and additions.

Gold and platinum catalysts are particularly effective in promoting the cycloisomerization of functionalized allenes. core.ac.uk The activation of the allene by a homogeneous gold or platinum catalyst can initiate a cyclization cascade through the intramolecular attack of various nucleophiles. core.ac.uk For instance, gold-catalyzed cycloisomerization of allenoates can lead to the formation of butenolides. nih.gov

Rhodium catalysts have been shown to mediate dynamic kinetic [4+2] cycloadditions of allene-1,3-dienes, resulting in the formation of aza-[4.3.0]bicyclic compounds with high enantioselectivity. researchgate.net This type of reaction, involving an intramolecular cycloaddition followed by isomerization, demonstrates the potential for complex molecule synthesis from allene-containing precursors. researchgate.net

Furthermore, the cyclization of unsaturated esters possessing a pendant cyano group, a structural motif present in isomers of this compound, can be prompted by the conjugate addition of organoborons in the presence of a rhodium(I) catalyst. nih.gov This reaction proceeds through an (oxa-π-allyl)rhodium(I) intermediate to yield five- and six-membered β-enamino esters. nih.gov

Phosphine-catalyzed [3+2] cycloadditions of allenoates with electron-deficient alkenes, such as those derived from benzofuranone, provide access to spirocyclic benzofuranones. rsc.org This methodology highlights the utility of organocatalysis in the cyclization of allenoates. Tandem cyclizations of allenoates with cyclic amidines have also been reported to produce functionalized tricyclic pyridopyrimidines under mild conditions. acs.org

Table 2: Examples of Catalytic Isomerizations and Cyclizations of Allenoates and Related Compounds

Catalyst SystemSubstrate TypeProduct TypeReference(s)
Gold(I) complexChiral allenoateFunctionalized butenolide nih.gov
Rhodium(I) complexAllene-1,3-dieneAza-[4.3.0]bicyclic compound researchgate.net
Rhodium(I) complex / B-Ar-9-BBNCyano-substituted unsaturated esterβ-Enamino ester nih.gov
Trivalent phosphineAllenoate and benzofuranone-derived alkeneSpirocyclic benzofuranone rsc.org
No catalyst (neat)Allenoate and cyclic amidineTricyclic pyridopyrimidine acs.org

Pyrolytic Transformations of Cyano-Dienoate Esters

Pyrolysis, or thermal decomposition in the absence of oxygen, can induce profound structural rearrangements in organic molecules. For cyano-dienoate esters, these high-temperature reactions can lead to complex and often synthetically useful transformations, including cyclizations and rearrangements.

A notable example is the flash vacuum pyrolysis of trimethylsilyl (B98337) (E,E)-2-cyanohexa-2,4-dienoate, a close structural analog of an isomer of the title compound. researchgate.net This reaction yields N-trimethylsilylaniline through a cascade of reactions involving an O-to-N silyl (B83357) transfer, decarboxylation, and subsequent rearrangement of intermediate N-silylketenimines. researchgate.net Hydrolysis of the product furnishes aniline (B41778) in a significant yield. researchgate.net This transformation showcases a pyrolytic route to aromatic amines from acyclic precursors.

The Cope rearrangement, a core.ac.ukcore.ac.uk-sigmatropic shift, is another relevant pyrolytic transformation for 1,5-diene systems. The thermal rearrangement of 4-cyano-4-ethylcarboxylate-5-methyl-2,6-heptadiene to ethyl 2-cyano-3,4-dimethyl-2,6-heptadienoate is a classic example of a Cope rearrangement involving a cyano-substituted diene system. oregonstate.edu Given the 1,5-diene moiety in this compound, it is plausible that it could undergo similar thermal rearrangements.

In a more general context, the pyrolysis of esters containing a β-hydrogen atom can lead to the formation of a carboxylic acid and an alkene via an Ei elimination mechanism. While this is a common pathway for many esters, the presence of the conjugated cyano group and the additional double bond in cyano-dienoate esters can lead to more complex and competing reaction pathways. The pyrolysis of silyl-protected precursors is a known method for generating allenic esters through core.ac.ukcore.ac.uk-sigmatropic rearrangements, such as the Carroll rearrangement. smolecule.com Electron-withdrawing groups like the cyano group can accelerate the kinetics of these rearrangements by stabilizing the transition states. smolecule.com

Table 3: Pyrolytic Transformations of Cyano-Dienoate Esters and Related Compounds

SubstratePyrolysis ConditionsMajor Product(s)Transformation TypeReference(s)
Trimethylsilyl (E,E)-2-cyanohexa-2,4-dienoateFlash vacuum pyrolysisN-trimethylsilylaniline (then aniline after hydrolysis)Silyl transfer, decarboxylation, rearrangement researchgate.net
4-Cyano-4-ethylcarboxylate-5-methyl-2,6-heptadieneThermal rearrangementEthyl 2-cyano-3,4-dimethyl-2,6-heptadienoateCope rearrangement oregonstate.edu
Silyl-protected cyanoacetatesHeating (150-200°C) or microwave irradiation (180°C)Allenic products core.ac.ukcore.ac.uk-Sigmatropic rearrangement (Carroll rearrangement) smolecule.com

Computational and Theoretical Studies on Ethyl 2 Cyanohexa 4,5 Dienoate Reactivity and Structure

Quantum Chemical Investigations of Electronic Properties and Reactive Sites

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. For ethyl 2-cyanohexa-4,5-dienoate, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to map its electronic landscape. These calculations can reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial in predicting the molecule's reactivity.

The calculated molecular orbital energies, particularly the HOMO-LUMO gap, would provide a measure of the molecule's kinetic stability and reactivity. A smaller gap would suggest higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, it is anticipated that the HOMO would be localized on the allene (B1206475) moiety, making it susceptible to electrophilic attack, while the LUMO would be centered around the electron-withdrawing cyano and ester groups, marking those as sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis could further be used to understand the delocalization of electron density and the nature of the bonding within the molecule. This would be particularly insightful for the allenic system and its interaction with the adjacent cyano-ester group.

Hypothetical Data Table: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
HOMO Energy-7.2 eVB3LYP/6-31G
LUMO Energy-1.5 eVB3LYP/6-31G
HOMO-LUMO Gap5.7 eVB3LYP/6-31G
Dipole Moment3.5 DB3LYP/6-31G

Note: The data in this table is hypothetical and serves as an illustrative example of what might be obtained from quantum chemical calculations.

Mechanistic Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms due to its balance of computational cost and accuracy. rsc.org For this compound, DFT calculations could be employed to explore various potential reaction pathways, such as cycloadditions, nucleophilic additions, and rearrangements.

For instance, in a Diels-Alder reaction, DFT could be used to model the approach of a diene to the different double bonds of the allene. By calculating the activation energies and the energies of the transition states and intermediates, the most favorable reaction pathway and the expected regioselectivity and stereoselectivity could be predicted. The calculations would likely show that the internal double bond of the allene is the more reactive dienophile.

Similarly, the mechanism of a phosphine-catalyzed annulation reaction could be elucidated. rsc.org DFT calculations could map out the potential energy surface for the initial nucleophilic attack of the phosphine (B1218219) on the allene, the subsequent cyclization, and the final catalyst regeneration step. This would provide a detailed, step-by-step understanding of the reaction mechanism. rsc.org

Hypothetical Data Table: Calculated Activation Energies for a [4+2] Cycloaddition with Cyclopentadiene

Reaction PathwayActivation Energy (kcal/mol)Transition State Geometry
Attack at C4=C525.3Endo approach
Attack at C5=C631.8Exo approach

Note: The data in this table is hypothetical and intended to illustrate the type of results obtainable from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Exploration

While quantum chemical calculations provide static pictures of molecules and reactions, Molecular Dynamics (MD) simulations can offer insights into their dynamic behavior. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. By simulating the motion of the atoms over time, the most stable conformations and the energy barriers between them can be identified.

MD simulations can also be used to explore reaction pathways in a more dynamic context. By applying constraints or biasing potentials, the system can be guided along a reaction coordinate, allowing for the exploration of complex, multi-step reactions and the identification of important intermediates that might be missed in static calculations. For example, the folding of the molecule to adopt a suitable conformation for an intramolecular reaction could be studied using MD.

Prediction and Analysis of Stereochemical Outcomes in Transformations

The allene moiety in this compound is a source of axial chirality, making the prediction and understanding of stereochemical outcomes in its reactions particularly important. Computational methods can be highly effective in this regard.

By calculating the energies of the different diastereomeric transition states leading to various stereoisomeric products, the stereoselectivity of a reaction can be predicted. For example, in a catalytic asymmetric reaction, DFT calculations could be used to model the interaction of the substrate with a chiral catalyst. The calculated energy difference between the transition states leading to the (R) and (S) products would directly correlate with the expected enantiomeric excess.

The origins of the observed stereoselectivity can be further analyzed using techniques like the distortion/interaction model. This model separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. This analysis can reveal whether the stereoselectivity is controlled by steric hindrance (distortion energy) or by favorable electronic interactions (interaction energy).

Hypothetical Data Table: Predicted Enantiomeric Excess for a Chiral Phosphine-Catalyzed Cyclization

Chiral LigandCalculated ΔΔG‡ (kcal/mol)Predicted ee (%)
(R)-BINAP1.892
(S)-Phos0.540

Note: The data in this table is hypothetical and illustrates how computational chemistry can be used to predict stereochemical outcomes.

Advanced Spectroscopic Characterization Methodologies for Ethyl 2 Cyanohexa 4,5 Dienoate

High-Resolution Mass Spectrometry (HR-MS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for determining the precise elemental composition of Ethyl 2-cyanohexa-4,5-dienoate. The exact mass of the molecular ion is a critical piece of data for confirming its chemical formula, C₉H₁₁NO₂. hmdb.cahmdb.ca

Table 1: Precise Mass Data for this compound

ParameterValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Exact Mass165.078978594 g/mol

Data sourced from multiple chemical databases. hmdb.cahmdb.ca

While specific experimental fragmentation data for this compound is not extensively published, analysis of its structure allows for the prediction of its fragmentation pathways under mass spectrometric conditions. Key fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the ethyl group (-CH₂CH₃), and various rearrangements involving the allenic and cyano functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed insight into the carbon-hydrogen framework of this compound. A combination of one-dimensional and two-dimensional NMR techniques is essential for the complete assignment of all proton and carbon signals.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton spectrum would be expected to show distinct signals for the ethyl ester protons (a quartet for the -OCH₂- group and a triplet for the -CH₃ group). The protons of the allenic group (=C=CH₂) would appear in a characteristic region, as would the methine proton at the chiral center and the methylene (B1212753) protons adjacent to the allene (B1206475).

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon of the ester, the cyano carbon, the carbons of the allene group, the chiral methine carbon, and the carbons of the ethyl group. The chemical shifts of these carbons provide crucial information about the electronic structure of the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for example, between the protons of the ethyl group and between the protons of the hexadienoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is crucial for identifying the connectivity across quaternary carbons, such as the carbonyl and cyano carbons, to the rest of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Table 2: Predicted ajor Infrared Absorption and Raman Scattering Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching~2250 (IR, weak; Raman, strong)
C=O (Ester)Stretching~1735 (IR, strong; Raman, medium)
C=C=C (Allene)Asymmetric Stretching~1950 (IR, medium; Raman, weak)
C-O (Ester)Stretching~1250-1000 (IR, strong)
C-H (sp², allene)Stretching~3050 (IR, medium)
C-H (sp³)Stretching~2980-2850 (IR, medium)

These are approximate values based on typical functional group frequencies.

The nitrile group (C≡N) would show a characteristic sharp absorption band in the IR spectrum. The carbonyl group (C=O) of the ester would exhibit a strong absorption at a lower wavenumber. The unusual allenic group (C=C=C) has a characteristic, though often weak, absorption in the IR spectrum. Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the C≡N and C=C=C stretching, which can be weak in the IR spectrum.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon atom bearing the cyano and ester groups. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and for determining the enantiomeric purity of a sample.

The ECD spectrum would show differential absorption of left and right circularly polarized light by the chiral molecule, with the sign and magnitude of the Cotton effects providing information about the absolute configuration of the chiral center. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. These techniques are critical in the context of asymmetric synthesis or chiral separation of this compound.

Research Opportunities and Potential Applications of Ethyl 2 Cyanohexa 4,5 Dienoate in Organic Synthesis

Application as a Chiral Building Block in Asymmetric Synthesis

There is no available research in peer-reviewed journals that details the use of Ethyl 2-cyanohexa-4,5-dienoate as a chiral building block in asymmetric synthesis. The potential for stereoselective transformations involving the allene (B1206475) or the α-carbon to the cyano and ester groups exists, but has not been documented.

Utility as a Precursor in the Synthesis of Complex Natural Products

A comprehensive search of natural product total synthesis literature did not yield any examples where this compound was employed as a key precursor. Its potential for cycloaddition reactions or as a Michael acceptor could make it a valuable tool in the construction of complex molecular architectures, but this has not been demonstrated.

Development of Novel Catalytic Systems for the Transformation of Allenic Esters

While the development of catalytic systems for the transformation of allenic esters is an active area of research, studies specifically focusing on this compound are absent from the literature. Research in this area typically involves transition-metal catalysis to achieve various transformations such as hydrofunctionalization, cycloisomerization, and cross-coupling reactions of allenes, but this specific substrate has not been a subject of these studies.

Exploration of its Role in Agrochemical and Fine Chemical Synthesis

There is no public information available to suggest that this compound is currently used or has been extensively investigated for its role in the synthesis of agrochemicals or fine chemicals. The presence of the cyano group, often found in bioactive molecules, and the reactive allene functionality could be of interest in these industries, but this potential remains untapped in the available literature.

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